molecular formula C19H19N3O3 B10977851 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B10977851
M. Wt: 337.4 g/mol
InChI Key: KHWNKXQDHLRUSN-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic compound that combines an indole moiety with a piperidine ring and a furan carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the furan carboxamide group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is unique due to the combination of the indole, piperidine, and furan carboxamide groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23)

InChI Key

KHWNKXQDHLRUSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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